1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid
Description
1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with a 4-fluorophenyl group at position 1, a hydroxyl group at position 3, and a carboxylic acid moiety at position 3. Pyrazole derivatives are widely studied for their bioactivity, including antimicrobial, anti-inflammatory, and kinase inhibitory properties . The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the carboxylic acid group may facilitate hydrogen bonding or metal coordination .
Properties
Molecular Formula |
C10H7FN2O3 |
|---|---|
Molecular Weight |
222.17 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O3/c11-6-1-3-7(4-2-6)13-8(10(15)16)5-9(14)12-13/h1-5H,(H,12,14)(H,15,16) |
InChI Key |
ZLBXYVVHIYQZAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC(=O)N2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, such as 4-fluorobenzaldehyde, which can be reacted with the pyrazole intermediate through a condensation reaction.
Hydroxylation and carboxylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Substituent Effects
- Fluorophenyl vs. Chlorophenyl Groups: 1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid () replaces fluorine with chlorine at the para position of the phenyl ring. 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid () introduces a hydroxyethyl side chain, enhancing hydrophilicity. This contrasts with the target compound’s hydroxyl group at position 3, which may confer different hydrogen-bonding capabilities .
- Heterocyclic Modifications: 1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid () incorporates a thiazole ring and a trifluoromethyl group. The thiazole introduces sulfur-based π-π interactions, while the trifluoromethyl group significantly increases electron-withdrawing effects and acidity (predicted pKa ~3.42 for analogous compounds) compared to the target compound’s hydroxyl group . 1-[(4-Fluorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid () replaces the pyrazole with a thieno-pyrazole fused ring system.
Molecular Planarity
- In 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (), the dihedral angle between the pyrazole and fluorophenyl rings is 4.64°, indicating near-planar geometry. Similar compounds with larger angles (e.g., 10.53° in compound 4 from ) exhibit reduced planarity, which may influence crystallinity or intermolecular interactions .
Physicochemical Properties
Research Findings and Trends
- Synthetic Routes : Chalcone condensation with hydrazine hydrate () is a common method for pyrazole synthesis, though the target compound’s hydroxyl group may require specialized protecting groups .
- Crystallography : Single-crystal X-ray diffraction () remains critical for elucidating dihedral angles and intermolecular interactions in pyrazole derivatives .
Biological Activity
1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid (CAS Number: 1781797-09-8) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of 222.17 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, which is critical for its interaction with biological targets.
The compound exhibits its biological effects through interactions with various molecular targets, primarily enzymes and receptors. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, while the fluorophenyl moiety increases binding affinity to target proteins. This mechanism has been linked to several pharmacological activities, including anti-inflammatory and anticancer effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound can induce apoptosis in cancer cell lines and inhibit tumor growth. For instance, it has shown significant inhibition against various cancer cell lines with IC values in the micromolar range:
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties. In particular, it has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone:
Case Studies
Several case studies have evaluated the efficacy of pyrazole derivatives in preclinical models:
- Xia et al. (2022) : Investigated a series of pyrazole derivatives, including the target compound, for their antitumor activities. They reported significant apoptotic effects in treated cells.
- Li et al. (2022) : Focused on the inhibition of Aurora-A kinase by pyrazole compounds, revealing that certain derivatives exhibited IC values as low as 0.16 µM against this target, indicating potent anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
